(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C13H12N2O2S and its molecular weight is 260.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anticancer Activity
Researchers have synthesized novel 4-thiazolidinones with a benzothiazole moiety and evaluated their anticancer activity. These compounds, including variations of benzothiazole derivatives, demonstrated anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Havrylyuk et al., 2010).
Antibacterial and Antiviral Properties
Benzothiazole derivatives have been investigated for their antibacterial and antiviral activities. A series of compounds were synthesized and showed good activity against tobacco mosaic virus (TMV) and bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), suggesting their use as potential molecular templates for designing antiviral and antibacterial agents (Tang et al., 2019).
Anti-inflammatory Applications
The research into the synthesis of 4-thiazolidinone derivatives using benzothiazole-related compounds has identified candidates with significant anti-inflammatory activity. One such study identified a lead compound that demonstrated anti-exudative activity equivalent to the classic NSAID Diclofenac, highlighting the potential of these compounds in non-steroidal anti-inflammatory drug development (Golota et al., 2015).
Photodynamic Therapy and Imaging
Photosensitizing Properties for Cancer Treatment
New zinc phthalocyanine derivatives, substituted with benzothiazole-related groups, have been synthesized and characterized for their photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Corrosion Inhibition
Corrosion Inhibition
Benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds show promising results, significantly reducing corrosion rates and offering a protective layer on the metal surface. This application is critical in industrial settings where corrosion resistance is essential for the longevity and integrity of metal structures (Hu et al., 2016).
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-4-7-15-11-6-5-10(17-3)8-12(11)18-13(15)14-9(2)16/h1,5-6,8H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBHWOTEMYTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.